molecular formula C20H16N6O5 B5972541 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B5972541
M. Wt: 420.4 g/mol
InChI Key: CKSPWZPAXMIEMS-UHFFFAOYSA-N
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Description

6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives

Properties

IUPAC Name

6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5/c1-2-30-14-8-11(7-13(18(14)27)26(28)29)15-12(9-21)19(22)31-20-16(15)17(24-25-20)10-3-5-23-6-4-10/h3-8,15,27H,2,22H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSPWZPAXMIEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate aldehydes, hydrazines, and other reagents under controlled conditions.

    Cyclization Reactions: Formation of the pyrano[2,3-c]pyrazole core through cyclization processes.

    Functional Group Modifications: Introduction of specific functional groups such as amino, ethoxy, hydroxy, and nitro groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This may include:

    Batch or Continuous Flow Processes: Depending on the scale and efficiency required.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and yields.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction of the nitro group to an amino group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of various derivatives with potential biological activities.

Biology

    Biological Assays: Evaluated for their activity against various biological targets, including enzymes and receptors.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents for diseases such as cancer, inflammation, and infections.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-c]pyrazole Derivatives: Other compounds with similar core structures but different functional groups.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups that exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

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